molecular formula C15H19NO4 B8738605 ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Cat. No.: B8738605
M. Wt: 277.31 g/mol
InChI Key: VOIIGMYUSKJRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups and a dihydroisoquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline compounds, and various substituted isoquinolines .

Scientific Research Applications

ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the ethanoate group.

    Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: A structurally related compound with a spiro linkage.

    6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Contains a nitrile group instead of the ethanoate group.

Uniqueness

ethyl (Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanoate group and methoxy substituents make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate

InChI

InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-9,16H,4-6H2,1-3H3

InChI Key

VOIIGMYUSKJRLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1C2=CC(=C(C=C2CCN1)OC)OC

Origin of Product

United States

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